molecular formula C18H19NO3 B2994560 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide CAS No. 2097917-95-6

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2994560
CAS No.: 2097917-95-6
M. Wt: 297.354
InChI Key: XXJOGXOAJYHXPE-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide” is a complex organic compound. The compound is likely to be a yellowish solid . It contains a benzofuran ring, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex, given its composition. The compound contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . The reactivity of these compounds can be influenced by various factors, including the presence of substituents and their positions on the benzofuran ring .


Physical and Chemical Properties Analysis

The compound is likely to be a yellowish solid . The exact physical and chemical properties of “this compound” are not clear from the available information.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Selective Construction of Benzofurans : An efficient method for selectively constructing benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives has been established through base-controlled cyclization of N-phenoxyamides. This process represents the first example of employing TIPS-EBX for the transformation of C(sp) to either C(sp2) or C(sp3) under metal-free conditions, highlighting the versatility of N-phenoxyamides as multitasking reagents in organic synthesis (Li et al., 2019).

β-Amyloid Aggregation Inhibition : The synthesis of 2-(4-hydroxyphenyl)benzofurans has been explored for their application as β-amyloid aggregation inhibitors, showcasing the potential therapeutic uses of benzofuran derivatives in addressing neurodegenerative diseases (Choi et al., 2004).

Pharmacology and Therapeutics

Fluorescent Molecular Thermometers : Polymers labeled with benzofurazans have been developed as sensitive fluorescent molecular thermometers. These polymers undergo temperature-induced phase transitions in aqueous solutions, offering a novel approach for temperature monitoring in biological and chemical experiments (Uchiyama et al., 2003).

Antitumor Agents : Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential as antitumor agents that inhibit tubulin polymerization. This research identifies these compounds as promising candidates for the development of new anticancer drugs (Pieters et al., 1999).

Material Science and Engineering

Hyperbranched Aromatic Polyamides : The synthesis and properties of hyperbranched aromatic polyamides have been investigated, revealing potential applications in materials science due to their solubility and molecular weight characteristics (Yang et al., 1999).

Future Directions

Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing new benzofuran derivatives with enhanced efficacy compared to conventional treatments .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(22-15-7-3-2-4-8-15)18(20)19-11-14-12-21-17-10-6-5-9-16(14)17/h2-10,13-14H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOGXOAJYHXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C12)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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